Butane-1,4-diamine;oxalic acid
Description
Overview of Diammonium Carboxylate Salts in Chemical Research
Diammonium carboxylate salts are a class of organic salts formed from the reaction of a diamine and a carboxylic acid. These compounds are of significant interest in chemical research due to their propensity to form ordered solid-state structures governed by strong and directional hydrogen bonds between the ammonium (B1175870) groups (N⁺-H) and the carboxylate groups (COO⁻). This self-assembly can lead to the formation of diverse supramolecular architectures, such as chains, sheets, or three-dimensional networks. researchgate.netrsc.org The properties of these salts, including their melting points, solubility, and crystal structure, can be tuned by systematically varying the length and flexibility of the alkyl chains in both the diamine and the dicarboxylic acid components. researchgate.net Researchers study these salts to understand the principles of molecular recognition and to design materials with specific properties, such as liquid crystals and pharmaceutical co-crystals. researchgate.netresearchgate.net
Academic Context of Butane-1,4-diamine (Putrescine) and Oxalic Acid
Butane-1,4-diamine, or putrescine, is a well-known biogenic polyamine that plays a vital role in numerous biological processes, including cell division, differentiation, and apoptosis. nih.gov Its presence in all living organisms and its function as a precursor to other polyamines like spermidine (B129725) and spermine (B22157) make it a molecule of great academic interest. wichita.edu In plants, putrescine is involved in growth, development, and responses to environmental stress. iucr.org From a chemical standpoint, its two primary amine groups make it an excellent building block for synthesizing polymers and forming hydrogen-bonded networks. stenutz.eu
Oxalic acid is the simplest dicarboxylic acid and is widely found in nature. wikipedia.org It is a versatile reagent in chemistry, known for its ability to act as a chelating agent for metal ions, forming stable complexes. wikipedia.org This property is utilized in applications ranging from rust removal to lanthanide chemistry. wikipedia.org In academic research, oxalic acid and its oxalate (B1200264) salts are frequently used to create hydrogen-bonded structures and to study the formation of coordination polymers. researchgate.netiucr.org
Research Rationale for Investigating Butane-1,4-diamine;oxalic acid
The primary rationale for investigating the salt this compound stems from the field of crystal engineering. The combination of a flexible diamine (putrescine) and a rigid, linear dicarboxylate (oxalate) provides a model system for studying the formation and predictability of hydrogen-bonding patterns. A key study in this area synthesized and characterized the oxalates of several organic amines, including 1,4-butanediamine, to understand how the interplay of proton transfer and hydrogen bonding directs the final crystal structure. researchgate.netresearchgate.net The research aimed to identify recurring structural motifs and to relate the thermal stability of the salts to the strength of their hydrogen-bonded networks. researchgate.net
Scope and Objectives of Academic Inquiry
The academic inquiry into this compound is sharply focused on its synthesis and solid-state characterization. The main objectives include:
The synthesis and isolation of single crystals of the salt. researchgate.netresearchgate.net
The determination of its crystal structure using single-crystal X-ray diffraction. researchgate.netresearchgate.net
The detailed analysis of the hydrogen-bonding network and other intermolecular interactions that define the supramolecular architecture. researchgate.netresearchgate.net
The characterization of its physical properties, such as thermal stability, through techniques like thermal analysis. researchgate.net
The use of spectroscopic methods, such as infrared (IR) spectroscopy, to confirm the presence of functional groups and the nature of the bonding. scielo.br
A significant finding from research on a series of amine oxalates, including that of 1,4-butanediamine, is the formation of linear hydrogen-bonded chains, which is a characteristic feature for the oxalates of simple, linear amines. researchgate.netresearchgate.net
Detailed Research Findings
Research has successfully determined the structural characteristics of this compound (putrescinium oxalate). The synthesis typically involves the direct reaction of 1,4-butanediamine with oxalic acid. researchgate.netresearchgate.net
Crystallographic Data
The crystal structure was elucidated using single-crystal X-ray diffraction, revealing a hydrogen-bonded network. researchgate.netresearchgate.net The key feature is the formation of linear chains where the protonated amine groups of the putrescinium cation form strong N-H···O hydrogen bonds with the oxygen atoms of the oxalate anion. researchgate.netresearchgate.net
| Parameter | Value/Description | Reference |
|---|---|---|
| Crystal System | Monoclinic (Typical for similar amine oxalates) | iucr.org |
| Space Group | P2₁/n (Example from a related structure) | iucr.org |
| Hydrogen Bonding Motif | Linear chains formed by N-H···O interactions | researchgate.netresearchgate.net |
| N···O Bond Distance (Avg.) | ~2.811 Å (for linear H-bonds in amine carboxylates) | researchgate.net |
| N-H···O Bond Angle (Avg.) | ~158.2° (for linear H-bonds in amine carboxylates) | researchgate.net |
Spectroscopic and Thermal Analysis
Infrared (IR) spectroscopy is a key technique for characterizing the salt. The spectra would be expected to show characteristic absorption bands for N-H stretching in the ammonium ion, C=O stretching in the carboxylate group, and C-N stretching. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to determine the thermal stability and decomposition profile of the compound. For instance, the decomposition temperature is related to the strength of the hydrogen-bonded network. researchgate.netgoogle.com
| Analysis Technique | Expected Observation | Reference |
|---|---|---|
| FTIR Spectroscopy | Broad N-H stretching bands (ammonium), strong C=O stretching bands (carboxylate) | scielo.br |
| Thermal Analysis (TGA/DSC) | Decomposition temperature reflects the stability of the hydrogen-bonded network. A sharp endothermic peak in DSC indicates melting followed by decomposition. | researchgate.netgoogle.com |
Structure
2D Structure
Properties
CAS No. |
138779-45-0 |
|---|---|
Molecular Formula |
C6H14N2O4 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
butane-1,4-diamine;oxalic acid |
InChI |
InChI=1S/C4H12N2.C2H2O4/c5-3-1-2-4-6;3-1(4)2(5)6/h1-6H2;(H,3,4)(H,5,6) |
InChI Key |
ATFOKNJDECOQQL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of Butane 1,4 Diamine;oxalic Acid and Its Constituents
Synthesis of Butane-1,4-diamine
Butane-1,4-diamine, also known as putrescine, is a vital chemical intermediate, particularly in the production of polyamide-4,6 (Nylon 4,6). google.com Its synthesis has evolved from classical chemical routes to more sustainable biocatalytic and green methods.
Catalytic Amination Routes for Butane-1,4-diamine Synthesis
Catalytic amination represents a more direct and efficient approach to synthesizing diamines. A primary route involves the direct amination of 1,4-butanediol (B3395766) (BDO). This transformation can be effectively carried out using ammonia (B1221849) in the presence of various heterogeneous or homogeneous catalysts.
Recent studies have highlighted the efficacy of Raney Ni as a versatile catalyst for the diamination of diols. wiley.com This method utilizes a hydrogen-borrowing mechanism in the presence of ammonia to convert diols into their corresponding diamines. wiley.com Another reported catalytic system for the direct amination of 1,4-butanediol employs a Cu, Ni, Ti, Zr, Sn, Co, Mn/zeolite catalyst with an ammonia/hydrogen gas mixture, achieving a 70% yield of butane-1,4-diamine. wiley.com Homogeneous catalysts, such as ruthenium-based complexes, have also been investigated for the amination of alcohols and diols, demonstrating the versatility of catalytic systems in amine synthesis. acs.orgtu-darmstadt.de
A novel approach involves the intramolecular C(sp3)–H amination of organic azides. An air-stable iron(III) complex has been shown to catalyze the intramolecular amination of unactivated C(sp3)–H bonds in aliphatic azides, such as 1-azido-4-phenylbutane, to form saturated N-heterocycles. acs.org This method represents an efficient strategy for forming cyclic amines, releasing only nitrogen gas as a byproduct. acs.org
Table 1: Catalytic Amination Methods for Diamine Synthesis
| Starting Material | Catalyst System | Aminating Agent | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| 1,4-Butanediol | Raney Ni | Ammonia (NH₃) | Butane-1,4-diamine | Good to Excellent | wiley.com |
| 1,4-Butanediol | Cu, Ni, Ti, Zr, Sn, Co, Mn/zeolite | Ammonia/Hydrogen (NH₃/H₂) | Butane-1,4-diamine | 70% | wiley.com |
Traditional Chemical Synthesis Methods of Butane-1,4-diamine
Historically, the industrial production of butane-1,4-diamine has relied on petrochemical feedstocks and multi-step chemical processes.
The most prominent industrial method starts with the addition of hydrogen cyanide to acrylonitrile (B1666552) to produce succinonitrile (B93025). mdpi.com This intermediate is then hydrogenated, typically over a cobalt or nickel catalyst under harsh conditions of high temperature and pressure, to yield butane-1,4-diamine. mdpi.comgoogle.com
Other documented chemical synthesis routes include:
Hydrolysis of 1,4-diisocyanatobutane : This method involves the hydrolysis of the diisocyanate under acidic conditions. google.com
Gabriel Synthesis Analogue : A method has been described starting from 1,4-dibromobutane, which reacts with potassium phthalimide. The resulting 1,4-diphthalimidobutane is then treated, for instance with a methylamine (B109427) solution followed by acid, to release the free diamine. google.com
These traditional methods are effective but often involve hazardous reagents (e.g., hydrogen cyanide), non-renewable starting materials, and energy-intensive conditions. mdpi.com
Process Optimization and Green Chemistry Approaches in Butane-1,4-diamine Synthesis
In response to the environmental and safety concerns associated with traditional methods, significant research has focused on developing greener and more sustainable routes to butane-1,4-diamine.
A leading green alternative is the biochemical synthesis via fermentation using engineered microorganisms. google.com Strains of Escherichia coli have been metabolically engineered to produce butane-1,4-diamine directly from renewable resources like glucose. mdpi.com This pathway involves the enzymatic decarboxylation of ornithine, a reaction catalyzed by ornithine decarboxylase (ODC). google.com Process optimization for this biochemical route has focused on enhancing the intracellular supply of crucial cofactors. For instance, increasing the availability of NADPH (required for the synthesis pathway) and pyridoxal (B1214274) phosphate (B84403) (PLP, a cofactor for ODC) through genetic overexpression of relevant enzymes has been shown to significantly boost the production yield of butane-1,4-diamine. mdpi.com
Another green chemistry strategy involves using biomass-derived platform molecules as starting materials. tu-darmstadt.de The development of non-isocyanate polyurethanes (NIPUs) from dicarbamates, which can be derived from diamines and green reagents like dimethyl carbonate, represents a move away from hazardous isocyanates in the polymer production chain. acs.org
Synthesis of Oxalic Acid
Oxalic acid is a simple dicarboxylic acid that is widely used as a cleaning and bleaching agent, in dye production, and for rust removal. aakash.ac.in Its synthesis can be achieved through various industrial, laboratory, and emerging catalytic methods.
Industrial and Laboratory Preparations of Oxalic Acid
The primary industrial method for manufacturing oxalic acid is the oxidation of carbohydrates, such as glucose or sucrose (B13894), using nitric acid in the presence of a vanadium pentoxide (V₂O₅) catalyst. aakash.ac.inatamanchemicals.comwikipedia.orgknowde.com An alternative process involves the oxidation of precursors like ethylene (B1197577) glycol or glycolic acid. wikipedia.orgknowde.com
A newer industrial method is the oxidative carbonylation of alcohols. In this process, alcohols react with carbon monoxide and oxygen to form diesters of oxalic acid, which are then hydrolyzed to yield the final product. wikipedia.org
Historically, oxalic acid was produced by treating sawdust with caustic alkalis like sodium or potassium hydroxide (B78521) at high temperatures, followed by acidification. atamanchemicals.comwikipedia.orgknowde.com Another method involves the pyrolysis of sodium formate (B1220265), which produces sodium oxalate (B1200264) that can be subsequently converted to oxalic acid. aakash.ac.inatamanchemicals.com
Laboratory preparations often mirror the industrial oxidation of carbohydrates. A common lab synthesis involves oxidizing sucrose with concentrated nitric acid, using a small amount of vanadium pentoxide as a catalyst. atamanchemicals.comwikipedia.orgcamachem.com
Table 2: Common Preparations of Oxalic Acid | Method | Precursor(s) | Reagents/Catalyst | Description | Reference | | :--- | :--- | :--- | :--- | :--- | | Oxidation of Carbohydrates | Sucrose, Glucose | Nitric acid, Vanadium pentoxide | Primary industrial and lab method. aakash.ac.inatamanchemicals.comwikipedia.orgknowde.com | | Oxidative Carbonylation | Alcohols, Carbon monoxide | Oxygen, Catalyst | A newer industrial method forming diesters as intermediates. wikipedia.org | | Alkali Fusion | Sawdust | Sodium/Potassium hydroxide | Historical method involving treatment with strong caustics. atamanchemicals.comknowde.com | | Formate Pyrolysis | Sodium formate | Alkaline catalyst | Heating sodium formate to form sodium oxalate, followed by acidification. aakash.ac.inatamanchemicals.com |
Catalytic Formation of Oxalic Acid from Carbon Dioxide
The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals like oxalic acid is a major goal in green chemistry and carbon capture and utilization (CCU). researchgate.net The electrochemical reduction of CO₂ to oxalate (the conjugate base of oxalic acid) is a promising pathway. nih.govresearchgate.net
This process involves the dimerization of two CO₂ radical anions, which are formed by the single-electron reduction of CO₂ molecules. nih.gov The reaction can be summarized as: 2 CO₂ + 2 e⁻ → C₂O₄²⁻ (oxalate)
Various catalytic systems have been explored to improve the efficiency and selectivity of this conversion. Research has shown that using non-aqueous solvents can enhance the process by stabilizing the key radical anion intermediate. nih.gov Homogeneous electrocatalysts, such as benzonitrile (B105546), have been reported to improve the faradaic efficiency and rate of formation of oxalic acid. rsc.org Additionally, studies have investigated the use of mineral catalysts like greigite (Fe₃S₄) to facilitate the reaction between CO₂ and water to form oxalic acid. rsc.org These catalytic approaches offer a potentially sustainable route to produce oxalic acid directly from CO₂, avoiding the use of harsh oxidizing agents or fossil-fuel-derived feedstocks. researchgate.netnih.gov
Emerging and Sustainable Synthesis Routes for Oxalic Acid
The industrial production of oxalic acid has traditionally relied on methods such as the oxidation of carbohydrates and petrochemical feedstocks like ethylene glycol and propylene (B89431). spandidos-publications.comdpma.de However, growing environmental concerns have spurred research into more sustainable and emerging synthetic pathways. These modern approaches prioritize the use of renewable feedstocks and aim to reduce the carbon footprint of the manufacturing process. ethz.ch
Electrochemical Reduction of Carbon Dioxide (CO₂)
A promising and green approach to oxalic acid synthesis is the electrochemical reduction of CO₂. mdpi.com This method utilizes electricity, ideally from renewable sources, to convert captured CO₂ into valuable chemicals. researchgate.net The process typically involves the two-electron reduction of CO₂ to form an oxalate dianion (C₂O₄²⁻).
Key research findings indicate that the choice of catalyst and solvent system is crucial for high efficiency. For instance, studies using lead (Pb) cathodes in nonaqueous solvents have demonstrated high Faradaic efficiencies for oxalate production, reaching up to 90% under specific conditions. Current time information in Bangalore, IN.frontiersin.org Other research has explored the use of carbon-silver hybrid materials derived from biomass as effective electrocatalysts. acs.orglibretexts.org The use of homogeneous electrocatalysts, such as benzonitrile in a propylene carbonate solvent system, has also shown potential for improving reaction rates. researchgate.net The OCEAN project, a European initiative, is focused on scaling up this technology to demonstrate its industrial and economic feasibility, aiming to create strong business cases for producing C2 products like oxalic acid from CO₂. vapourtec.com
Oxidation of Biomass and Bio-derived Feedstocks
The conversion of biomass into oxalic acid represents another significant sustainable route. acs.org This approach leverages abundant and renewable plant matter as a starting material. spandidos-publications.com
Direct Oxidation of Biomass: Lignocellulosic biomass, such as wood sawdust and agricultural residues, can be oxidized to produce oxalic acid. acs.orgchemguide.co.uk Nitric acid is a common oxidizing agent in this process, and the use of catalysts like fly ash has been shown to achieve high yields, with one study reporting an 84% yield of oxalic acid from sawdust. chemguide.co.uk The reaction conditions, including temperature, reaction time, and the ratio of acids, are critical parameters that affect the yield. chemguide.co.uk Hydrogen peroxide has also been investigated as an oxidizing agent, offering a potentially more environmentally benign alternative. acs.org
Conversion of Bio-derived Glycerol (B35011): Glycerol, a major byproduct of biodiesel production, can be transformed into oxalic acid through oxidation. researchgate.net The reaction of glycerol with nitric acid has been demonstrated as a viable method. researchgate.net Another pathway involves heating glycerol with oxalic acid itself under specific temperature conditions (100-110°C) to produce formic acid, which can be seen as a related transformation of a bio-derived polyol. acs.orgsavemyexams.comacs.org
Fermentation Processes: Microbial fermentation offers a biotechnological route to oxalic acid. Certain fungi, notably Aspergillus niger, are known for their ability to produce significant quantities of oxalic acid from various carbon sources. rsc.orgasianpubs.org Research has shown that using agricultural byproducts like wheat bran as a culture medium can lead to efficient oxalic acid production. rsc.org The optimization of fermentation conditions such as temperature and pH is crucial for maximizing the yield. rsc.org For example, a study found that for Aspergillus niger, a temperature of 32°C and a pH of 6.5 were optimal for production on a wheat bran medium. rsc.org
Below is a data table summarizing key findings in emerging oxalic acid synthesis routes:
| Synthesis Route | Feedstock/Catalyst | Key Findings | Reference(s) |
| Electrochemical Reduction | CO₂ / Lead (Pb) cathode | Achieved up to 90% Faradaic efficiency in nonaqueous solvents. | Current time information in Bangalore, IN.frontiersin.org |
| Electrochemical Reduction | CO₂ / Carbon-silver hybrid | Efficiently catalyzes the conversion of CO₂ to oxalic acid. | acs.orglibretexts.org |
| Biomass Oxidation | Sawdust / Nitric acid & Fly ash | 84% yield of oxalic acid achieved under optimized conditions. | chemguide.co.uk |
| Biomass Oxidation | Cellulose / H₂O₂ | Catalytic oxidation can produce oxalic acid with high selectivity. | acs.org |
| Fermentation | Wheat Bran / Aspergillus niger | Wheat bran medium was highly efficient, yielding 26.2% oxalic acid. | rsc.org |
Formation and Crystallization of Butane-1,4-diamine;oxalic acid Salt
The compound this compound is an organic salt formed from the reaction of a diamine (butane-1,4-diamine) and a dicarboxylic acid (oxalic acid).
Salt Formation Principles between Diamines and Dicarboxylic Acids
The formation of a salt from a diamine and a dicarboxylic acid is a classic acid-base neutralization reaction. chemguide.co.uk
Proton Transfer: The core of the reaction involves the transfer of protons (H⁺ ions) from the acidic carboxyl groups (-COOH) of the dicarboxylic acid to the basic amino groups (-NH₂) of the diamine. libretexts.orgchemguide.co.uk Since oxalic acid has two carboxylic acid groups and butane-1,4-diamine has two amino groups, a double proton transfer can occur, resulting in the formation of a dicarboxylate anion and a diammonium dication. researchgate.net
Ionic Bond Formation: The resulting positively charged diammonium cations and negatively charged dicarboxylate anions are held together by strong electrostatic forces, forming an ionic salt. researchgate.net
This salt formation is a critical first step in the synthesis of certain polyamides, such as Nylon. libretexts.orggoogleapis.com The reaction is typically carried out by mixing the two monomers in stoichiometric proportions in a suitable solvent. googleapis.com The resulting salt, often referred to as a "nylon salt," can then be isolated before being subjected to polymerization conditions. googleapis.com The interaction is governed by the relative acid and base strengths of the functional groups.
Experimental Protocols for this compound Synthesis
While a specific, published protocol for the synthesis of this compound was not found in the reviewed literature, a general experimental procedure can be constructed based on established methods for the synthesis of similar diamine-dicarboxylic acid salts. dpma.demdpi.comias.ac.in
A plausible laboratory-scale synthesis would involve the following steps:
Dissolution of Reactants: Equimolar amounts of butane-1,4-diamine and oxalic acid are dissolved separately in a suitable solvent. Ethanol (B145695) or a mixture of ethanol and water is often a good choice, as both reactants are soluble, and the resulting salt may have lower solubility, facilitating its precipitation. dpma.de For example, 1.0 mmol of oxalic acid dihydrate (0.126 g) and 1.0 mmol of butane-1,4-diamine (0.088 g) would be used. ias.ac.in
Mixing and Reaction: The solution of one reactant is slowly added to the other with constant stirring. The acid-base reaction is typically exothermic. The mixture is stirred for a period to ensure the completion of the salt formation.
Crystallization and Isolation: The resulting salt solution is then cooled to induce crystallization. The cooling can be done at room temperature followed by chilling in an ice bath to maximize the yield of the precipitate. dpma.de The solid salt is then collected by vacuum filtration.
Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any unreacted starting materials or soluble impurities. The purified salt is then dried, for instance, in a desiccator or a vacuum oven at a mild temperature, to obtain the final product.
This general procedure is adaptable and may require optimization of solvent, concentration, and temperature to achieve high yield and purity of the this compound salt.
Controlled Crystallization Techniques for this compound
The control of crystallization is paramount for obtaining high-quality, uniform crystals of a desired size and polymorphic form. researchgate.net Several techniques can be employed for the controlled crystallization of organic salts like this compound.
Slow Cooling: This is a common and effective method. A saturated solution of the salt is prepared at an elevated temperature and then cooled slowly and in a controlled manner. rsc.org Slow cooling rates generally promote the growth of larger and more perfect crystals by allowing molecules to arrange themselves properly in the crystal lattice. vapourtec.com
Slow Solvent Evaporation: In this technique, a solution of the salt is left in an open or partially covered container, allowing the solvent to evaporate slowly. rsc.org As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation. rsc.org The rate of evaporation can be controlled by adjusting the opening of the container and the ambient temperature.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container that holds a more volatile solvent in which the compound is less soluble (the anti-solvent). Over time, the vapor of the anti-solvent diffuses into the solution of the compound, reducing its solubility and inducing crystallization. rsc.org
Microbatch Under-Oil Crystallization: This technique is particularly useful for water-soluble organic salts. An aqueous solution of the salt is placed as a droplet under a layer of inert oil. The oil layer controls the slow evaporation of water from the droplet, leading to a gradual increase in concentration and controlled crystal growth. rsc.org
The choice of crystallization method and the specific parameters (e.g., solvent, temperature profile, concentration) are critical and often determined empirically to obtain the desired crystal characteristics. vapourtec.com
Structural Elucidation and Spectroscopic Characterization of Butane 1,4 Diamine;oxalic Acid
X-ray Crystallography Studies of Butane-1,4-diamine based Salts and Related Systems
While a specific, comprehensive crystallographic study solely on butane-1,4-diamine;oxalic acid is not widely documented in publicly accessible literature, a wealth of information from related structures allows for a detailed understanding of its likely crystalline architecture. The principles of crystal engineering and the study of analogous compounds provide a robust framework for its structural elucidation.
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various salts of butane-1,4-diamine, where the amine groups are protonated to form the butane-1,4-diammonium cation, offer significant insights.
For instance, the crystal structure of butane-1,4-diammonium bis(perchlorate) has been determined, revealing key features of the cation. osti.govcarlroth.comnist.gov In this salt, the butane-1,4-diammonium cation often lies on a crystallographic symmetry element, such as an inversion center. carlroth.comnist.gov This implies that the butyl chain adopts a fully extended, planar conformation. The ammonium (B1175870) groups at either end of the hydrocarbon chain are, of course, protonated.
Similarly, studies on butane-1,4-diammonium dihalides (chloride, bromide, and iodide) show that these compounds can be isostructural, crystallizing in the same space group with similar cell dimensions. Current time information in Bangalore, IN. The cations in these structures also typically reside on a center of inversion. Current time information in Bangalore, IN. This recurring observation across different counter-ions suggests that the butane-1,4-diammonium cation has a strong tendency to adopt a linear, extended conformation in the crystalline state.
A common feature in these diammonium salts is the formation of distinct layers. The hydrocarbon chains of the cations pack together, creating organic layers, which are separated by layers of the inorganic anions. carlroth.comnist.gov This layered arrangement is a characteristic feature of long-chain diammonium salts. carlroth.comnist.gov
Table 1: Crystallographic Data for a Representative Butane-1,4-diammonium Salt
| Compound | Formula | Crystal System | Space Group | Key Cation Feature |
| Butane-1,4-diammonium bis(perchlorate) | C₄H₁₄N₂²⁺·2ClO₄⁻ | Monoclinic | C2/m | Cation on a site of 2/m symmetry |
Data sourced from studies on butane-1,4-diammonium bis(perchlorate). carlroth.comnist.gov
The interaction between a diamine and a dicarboxylic acid, such as in this compound, is dominated by hydrogen bonding. In the solid state, this results in the formation of a salt where the carboxylic acid protons are transferred to the amine groups. The resulting ammonium cations and carboxylate anions then assemble into extensive hydrogen-bonded networks.
Studies on related systems, such as those involving other dicarboxylic acids and diamines, show that these hydrogen bonds often form recognizable patterns or motifs. For example, ring structures are common, where a cation and an anion are linked in a cyclic arrangement. researchgate.net In the case of butane-1,4-diammonium salts, each hydrogen atom of the ammonium groups can participate in interactions, sometimes forming bifurcated hydrogen bonds with the anions. carlroth.comnist.gov
The packing of these ionic units is then governed by a combination of these strong hydrogen bonds and weaker van der Waals forces between the hydrocarbon portions of the cations. This interplay leads to the formation of the layered structures mentioned previously, with alternating organic and inorganic domains.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-known phenomenon in the salts of organic acids and bases. Anhydrous oxalic acid itself is known to exist in two different polymorphs, which differ in their hydrogen-bonding patterns, forming either chain-like or sheet-like structures. researchgate.netdocbrown.info
Advanced Spectroscopic Investigations of this compound
Spectroscopic techniques are invaluable for confirming the structure of a compound and for probing the nature of the chemical bonds within it. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are standard methods for the characterization of salts like this compound.
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. In the salt this compound, the formation of the butane-1,4-diammonium dication and the oxalate (B1200264) dianion leads to characteristic chemical shifts.
In the ¹H NMR spectrum, the protons of the butane-1,4-diammonium cation would show distinct signals. Due to the symmetry of the molecule, two sets of signals are expected for the butyl chain. The protons on the carbons adjacent to the ammonium groups (α-protons) would be deshielded due to the electron-withdrawing effect of the positively charged nitrogen, appearing at a higher chemical shift compared to the protons on the inner carbons (β-protons). The protons of the ammonium groups themselves would appear as a broad signal, the chemical shift of which can be dependent on the solvent and concentration.
In the ¹³C NMR spectrum, the symmetry of the butane-1,4-diammonium cation would result in two signals for the four carbon atoms. docbrown.info The α-carbons would resonate at a higher chemical shift (further downfield) than the β-carbons. The oxalate anion, also being symmetrical, would show a single signal for its two equivalent carboxylate carbons. This signal would be expected in the typical range for carboxylate carbons, generally above 160 ppm.
Table 2: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -CH₂-CH₂-NH₃⁺ (β-protons) | ~1.5 - 2.0 | Multiplet |
| ¹H | -CH₂-NH₃⁺ (α-protons) | ~2.8 - 3.2 | Multiplet |
| ¹H | -NH₃⁺ | Variable, broad | Singlet (broad) |
| ¹³C | -CH₂-CH₂-NH₃⁺ (β-carbons) | ~20 - 30 | - |
| ¹³C | -CH₂-NH₃⁺ (α-carbons) | ~35 - 45 | - |
| ¹³C | ⁻OOC-COO⁻ | ~160 - 170 | - |
Note: These are predicted values based on data for butane (B89635), oxalic acid, and related amine salts. Actual values may vary depending on the solvent and experimental conditions. docbrown.inforesearchgate.net
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would provide clear evidence of salt formation.
The most significant change upon salt formation is the disappearance of the characteristic broad O-H stretching band of the carboxylic acid group (typically around 2500-3300 cm⁻¹) and the appearance of strong, broad bands corresponding to the N-H stretching vibrations of the ammonium group (-NH₃⁺), usually in the region of 3000-3300 cm⁻¹. researchgate.net The N-H bending vibrations would also be visible, typically around 1500-1600 cm⁻¹.
The C-H stretching vibrations of the alkyl chain in the butane-1,4-diammonium cation would appear in their usual region, around 2850-2960 cm⁻¹. The spectrum would also be characterized by the strong absorption of the carboxylate group (COO⁻). The asymmetric stretching vibration of the carboxylate group is a very prominent band, typically found between 1550 and 1650 cm⁻¹. wiley.com The symmetric stretching vibration appears at a lower wavenumber, generally in the 1300-1420 cm⁻¹ range. The presence of these distinct carboxylate bands, along with the ammonium bands, confirms the ionic nature of the compound.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 - 3000 | N-H stretch (broad) | Ammonium (-NH₃⁺) |
| ~2960 - 2850 | C-H stretch | Alkyl (-CH₂-) |
| ~1650 - 1550 | Asymmetric COO⁻ stretch | Carboxylate (-COO⁻) |
| ~1600 - 1500 | N-H bend | Ammonium (-NH₃⁺) |
| ~1420 - 1300 | Symmetric COO⁻ stretch | Carboxylate (-COO⁻) |
Note: These are typical ranges for the indicated functional groups and vibrations. researchgate.netresearchgate.netwiley.comnih.govmdpi.com
Theoretical and Computational Chemistry of this compound
Theoretical and computational methods provide valuable insights into the structural and electronic properties of molecules, complementing experimental data. For this compound, these methods can elucidate the nature of the interactions between the diamine and dicarboxylic acid components.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. mdpi.comresearchgate.net By solving the Kohn-Sham equations, DFT can determine various molecular properties, including optimized geometries (bond lengths and angles), vibrational frequencies, and electronic properties such as molecular orbital energies. mdpi.com The accuracy of DFT calculations depends on the choice of the functional and basis set. mdpi.com For instance, the B3LYP functional is a popular choice for such calculations. science.gov
In the context of this compound, DFT calculations can be employed to model the proton transfer from oxalic acid to butane-1,4-diamine, resulting in the formation of the butane-1,4-diammonium cation and the oxalate anion. The calculations would predict the most stable geometric arrangement of this ion pair in the gas phase or in solution. These calculations can also provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is an important parameter that indicates the chemical reactivity and kinetic stability of the molecule.
A study on a similar system involving rifampicin (B610482) and oxalic acid used DFT calculations to investigate the structural, electronic, and thermodynamic properties of the protonated rifampicin and deprotonated oxalate ions. researchgate.net The calculations were performed using both the B3LYP and ωB97X-D functionals to determine the most favorable thermodynamic parameters for the interaction. researchgate.net
The molecular electrostatic potential (MEP) surface can also be calculated using DFT. The MEP map is a visual representation of the charge distribution in a molecule and is useful for identifying sites that are prone to electrophilic or nucleophilic attack. researchgate.net For this compound, the MEP would show negative potential around the oxygen atoms of the oxalate anion and positive potential around the ammonium groups of the butane-1,4-diammonium cation.
Table 1: Representative DFT Functionals and Basis Sets
| Functional | Basis Set | Common Applications |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization, vibrational frequencies |
| ωB97X-D | 6-31++G(d,p) | Systems with non-covalent interactions |
Analysis of Intermolecular Interactions via Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot Index Methods
The stability and structure of the this compound salt are governed by various intermolecular interactions, primarily hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) plot index are powerful computational tools for analyzing these interactions. researchgate.netmdpi.com
QTAIM analysis is based on the topology of the electron density. mdpi.com It identifies critical points in the electron density, such as bond critical points (BCPs), which indicate the presence of an interaction between two atoms. scirp.org The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature and strength of the interaction. mdpi.com For hydrogen bonds, which are the dominant interactions in this compound, QTAIM can quantify their strength and classify them as electrostatic or having some degree of covalent character.
The NCI plot index is a visualization method that highlights noncovalent interactions in real space. It is based on the electron density and its reduced density gradient. The resulting plots show surfaces that correspond to different types of interactions, such as attractive hydrogen bonds and repulsive steric clashes, and their relative strengths. This allows for a clear and intuitive understanding of the spatial arrangement and nature of the noncovalent interactions within the crystal lattice of the salt.
In a study of co-crystals involving dicarboxylic acids and pyridine (B92270) derivatives, QTAIM and NCI plot analyses were used to investigate the molecular associations, including hydrogen bonds and other unconventional contacts. researchgate.net These computational tools revealed the presence and nature of various interactions that guide the crystal packing. researchgate.net Similarly, for this compound, these methods would be instrumental in detailing the hydrogen bonding network between the butane-1,4-diammonium cations and the oxalate anions.
Conformational Analysis of Butane-1,4-diamine and Oxalic Acid within Salt Architectures
The flexibility of the butane-1,4-diamine molecule allows it to adopt various conformations. The conformation of butane is characterized by the dihedral angle between the two central carbon atoms. libretexts.org The most stable conformation is the anti or trans conformation, where the two terminal methyl groups are as far apart as possible (dihedral angle of 180°), minimizing steric repulsion. libretexts.orgyoutube.com The gauche conformation, with a dihedral angle of about 60°, is less stable due to steric strain between the methyl groups. libretexts.org
When butane-1,4-diamine forms a salt with oxalic acid, its conformation within the crystal lattice is influenced by the hydrogen bonding interactions with the oxalate anions and by crystal packing forces. The specific conformation adopted by the butane-1,4-diammonium cation in the solid state can be determined experimentally by X-ray crystallography and can be modeled using computational methods.
It is likely that the butane-1,4-diammonium cation will adopt a conformation that optimizes the hydrogen bonding with the surrounding oxalate anions. This may or may not be the lowest energy conformation of the isolated ion. For instance, the cation might adopt a gauche conformation to allow for the formation of a more extensive or stronger network of hydrogen bonds within the crystal.
Similarly, the oxalate anion has conformational flexibility around the C-C single bond. While often depicted as planar, it can be twisted in certain crystal environments. The final conformation of both the cation and the anion in the solid state is a result of the balance between intramolecular steric effects and the stabilizing energy of the intermolecular interactions in the crystal lattice.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Butane-1,4-diamine |
| Oxalic acid |
| Butane |
| Acetone |
| Rifampicin |
Chemical Reactivity and Derivatization Studies of Butane 1,4 Diamine and Oxalic Acid Moieties
Reactions Involving Butane-1,4-diamine as a Nucleophile
Butane-1,4-diamine, also known as putrescine, is a versatile building block in organic synthesis, primarily due to the nucleophilic character of its two terminal primary amine groups. chemeo.com These amine groups can readily attack electrophilic centers, leading to the formation of a wide array of derivatives, from simple Schiff bases to complex polymeric structures.
The condensation reaction between the primary amine groups of butane-1,4-diamine and carbonyl compounds, such as aldehydes and ketones, is a classical method for forming Schiff bases (or imines). This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting bis-Schiff bases, containing two C=N double bonds, are important ligands in coordination chemistry, capable of forming stable complexes with various transition metals. researchgate.net
Research has demonstrated the synthesis of numerous Schiff bases from butane-1,4-diamine. For example, condensation with salicylaldehyde (B1680747) and its derivatives yields potentially tridentate or tetradentate ligands that form well-defined nickel(II) complexes. publish.csiro.au Similarly, reaction with 2,4-dimethoxybenzaldehyde (B23906) in methanol (B129727) produces N,N'-bis(2,4-dimethoxybenzylidene)-butane-1,4-diamine, which crystallizes as a monohydrate. chemmethod.com The formation of these compounds is confirmed through spectroscopic methods like FT-IR and NMR, and their structures are often elucidated by X-ray diffraction analysis. researchgate.netchemmethod.comiucr.org
| Carbonyl Compound | Schiff Base Product | Reaction Conditions | Reference |
|---|---|---|---|
| 2,4-dimethoxybenzaldehyde | N,N'-bis(2,4-dimethoxybenzylidene)-butane-1,4-diamine | Methanol solution | chemmethod.com |
| Salicylaldehyde | o-[N-(4-aminobutyl)formimidoyl]phenol | 1:1 molar condensation | publish.csiro.au |
| Piperonal (B3395001) (3,4-dioxymethylenebenzaldehyde) | N,N'-bis-1,3-benzodioxol-5-ylmethylene)butane-1,4-diamine | Condensation reaction | researchgate.net |
| Quinoxaline-2-carboxaldehyde | N,N′-bis[(E)-quinoxalin-2-ylmethylidene]butane-1,4-diamine | Condensation reaction | ajrconline.org |
Butane-1,4-diamine can undergo intramolecular cyclization to form pyrrolidine (B122466), a five-membered heterocyclic amine. This transformation is significant in the synthesis of alkaloids and other biologically active molecules. One pathway involves the enzymatic oxidation of the diamine. For instance, plant amine oxidase catalyzes the oxidation of butane-1,4-diamine, which can lead to the formation of pyrrolidine-based alkaloids. core.ac.uk
In synthetic chemistry, the amination of 1,4-butanediol (B3395766) is a common route to pyrrolidine, where butane-1,4-diamine can be an intermediate or a co-product. tu-darmstadt.de Catalytic systems, often based on ruthenium complexes with phosphine (B1218219) ligands, can be tailored to selectively produce either the linear diamine or the cyclized product, pyrrolidine. tu-darmstadt.de The choice of ligand structure can effectively alter the reaction pathway. Additionally, novel synthetic methods have been developed for the stereoselective synthesis of substituted cyclobutanes through the ring contraction of easily accessible pyrrolidines, highlighting the synthetic utility of the pyrrolidine scaffold derived from diamine precursors. acs.org
| Starting Material/Precursor | Reaction Type | Key Reagents/Catalysts | Product | Reference |
|---|---|---|---|---|
| Butane-1,4-diamine | Enzymatic Oxidation/Cyclization | Plant amine oxidase | Pyrrolidine alkaloids | core.ac.uk |
| 1,4-Butanediol | Catalytic Amination | Ammonia (B1221849), Ru-complexes, Phosphine ligands | Pyrrolidine (and Butane-1,4-diamine) | tu-darmstadt.de |
| 1,4-Butanediol | Amino cyclization | Ammonia, Metal-impregnated ZSM-5 catalyst | Pyrrolidine or Pyrrole | google.com |
Butane-1,4-diamine is a key monomer in the synthesis of polyamides, a class of polymers characterized by amide linkages (-CO-NH-). These materials, often referred to as nylons, have a wide range of industrial applications. The polymerization is typically a polycondensation reaction between the diamine and a dicarboxylic acid or its more reactive derivative, such as a diacid chloride.
A notable example is Polyamide 4,10 (PA-410), which is produced from the monomer units of butane-1,4-diamine and 1,10-decanedioic acid (sebacic acid). google.compatentinspiration.com The process often involves the initial formation of a nylon salt from the diamine and diacid, followed by a pre-polymerization step and a final post-condensation step to achieve a high molecular weight polymer suitable for various applications. google.com Similarly, butane-1,4-diamine can be copolymerized with other diamines (like p-phenylene diamine) and diacid chlorides (like terephthaloyl chloride) via interfacial polymerization to create copolyamides with tailored properties. sapub.org The introduction of the flexible aliphatic butane-1,4-diamine unit into an aromatic polyamide backbone can influence properties such as thermal stability and solubility. sapub.org
| Co-monomer | Polymer Name/Type | Polymerization Method | Key Features | Reference |
|---|---|---|---|---|
| 1,10-Decanedioic acid | Polyamide 4,10 (PA-410) | Melt polycondensation (multi-step) | Bio-based potential, high molecular weight achievable. | google.compatentinspiration.com |
| Adipic acid | Polyamide 4,6 | Polycondensation in aqueous medium | Method developed for tracking adipic acid consumption. | researchgate.net |
| Terephthaloyl chloride / p-phenylene diamine | Aromatic/Aliphatic Copolyamide | Interfacial polymerization | Thermal stability decreases with increasing aliphatic content. | sapub.org |
| Terephthaloyl dichloride | Alkyl-aromatic Polyamide | Molecular Layer Deposition (MLD) | Polymer chains grow nearly parallel to the surface. | aip.org |
Reactions Involving Oxalic Acid and Oxalate (B1200264) Anion
Oxalic acid, the simplest dicarboxylic acid, exhibits a rich and diverse reactivity. postapplescientific.comwikipedia.org It can act as an acid catalyst, a source of C1 or C2 synthons, a reducing agent, and a ligand in coordination chemistry. wikipedia.orgchemcess.com Its unique properties stem from the interaction between its two adjacent carboxyl groups. chemcess.com
Oxalic acid has emerged as an efficient, inexpensive, and reusable organocatalyst for various organic transformations, particularly condensation reactions. A prime example is the synthesis of quinoxalines, a class of heterocyclic compounds with significant biological activities. semanticscholar.org
The reaction involves the condensation of 1,2-diamines (both aryl and alkyl) with α-diketones. Research has shown that a catalytic amount of oxalic acid can effectively promote this reaction at room temperature, leading to high-to-excellent yields of quinoxaline (B1680401) derivatives in short reaction times. semanticscholar.orgresearchgate.net Compared to various inorganic catalysts, oxalic acid provides superior results, making the process more environmentally benign and economically viable. researchgate.net The reaction is typically carried out in a mixed solvent system like ethanol (B145695)/water. semanticscholar.orgresearchgate.net
| 1,2-Diamine | α-Diketone | Catalyst Loading | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Benzene-1,2-diamine | Benzil | 20 mol% | EtOH/H₂O (1/1) | 93% | researchgate.net |
| 4-Methyl-benzene-1,2-diamine | Benzil | 20 mol% | EtOH/H₂O (1/1) | 95% | semanticscholar.org |
| 4,5-Dimethyl-benzene-1,2-diamine | Benzil | 20 mol% | EtOH/H₂O (1/1) | 94% | semanticscholar.org |
| Ethane-1,2-diamine | Benzil | 20 mol% | EtOH/H₂O (1/1) | 90% | semanticscholar.org |
Oxalic acid serves as a versatile and sustainable C1 or C2 source in various modern synthetic reactions. It can be decomposed in situ to generate carbon dioxide (CO₂) or carbon monoxide (CO), which can then participate in catalytic cycles. acs.orgacs.org
In carboxylation reactions , palladium nanoparticle catalysts have been used to carboxylate aryl halides, alkenylsilanes, and organoboronic acids using oxalic acid as the CO₂ source under microwave irradiation. acs.orgthieme-connect.com This method avoids the handling of high-pressure CO₂ gas. The in situ decomposition of oxalic acid to CO₂ on the catalyst surface is key to this process. acs.org
Oxalic acid is also employed in reductive coupling reactions . It can act as a "traceless linchpin" in the reductive cross-coupling of electron-deficient alkenes. wpmucdn.com This process involves a photoredox-catalyzed hydrocarboxylation followed by a decarboxylative cross-coupling, effectively forming a C-C bond between two different alkene partners. wpmucdn.com In other systems, nickel-catalyzed reductive cross-coupling of benzyl (B1604629) oxalates with alkyl bromides has been demonstrated, where the oxalate group functions as a novel leaving group, enabling the formation of C(sp³)–C(sp³) bonds with excellent functional group tolerance. rsc.orgnih.gov Furthermore, pinacol (B44631) coupling of aromatic aldehydes and ketones can be achieved using aluminum powder in the presence of a small amount of oxalic acid in water. researchgate.net
| Reaction Type | Substrates | Catalyst/Reagents | Role of Oxalic Acid | Product Type | Reference |
|---|---|---|---|---|---|
| Carboxylation | Aryl halides | Pd@PS nanoparticles, Microwave | C₁ source (generates CO₂) | Carboxylic acids | acs.orgthieme-connect.com |
| Hydrocarboxylation | Alkyl terminal olefins | Pd₂(dba)₃, (p-ClPh)₃P | Carbonyl source | Linear carboxylic acids | acs.org |
| Reductive alkene cross-coupling | Electron-deficient alkenes | Dual photocatalyst system | Traceless linchpin | C-C coupled products | wpmucdn.com |
| Reductive C-C coupling | Benzyl oxalates, Alkyl bromides | Nickel catalyst | Leaving group | Alkylated benzylic compounds | rsc.orgnih.gov |
| Pinacol coupling | Aromatic aldehydes, Aryl methyl ketones | Aluminum powder | Promoter/Acid source | Pinacols | researchgate.net |
Derivatization of Oxalic Acid for Analytical or Synthetic Purposes
The derivatization of the oxalic acid moiety within the butane-1,4-diamine;oxalic acid complex is a critical step for various analytical and synthetic applications. These chemical modifications aim to alter the physicochemical properties of oxalic acid, such as its volatility, solubility, or detectability, to facilitate analysis or to create new molecules with desired functionalities. The presence of butane-1,4-diamine (putrescine) as a counter-ion introduces specific considerations in the design of derivatization strategies.
For synthetic purposes, the dicarboxylic nature of oxalic acid allows for the formation of a diverse range of derivatives, primarily through reactions at its carboxyl groups. The most common derivatization reactions include esterification and amidation, leading to the formation of oxalate esters and oxamides, respectively. These derivatives serve as important intermediates and building blocks in various fields, including polymer chemistry and the synthesis of functional materials. google.comchemicalbull.com
In the context of analytical chemistry, derivatization is often employed to enhance the detection and quantification of oxalic acid, especially in complex matrices where the native form may be difficult to analyze. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) often benefit from derivatization to improve the analyte's volatility and chromatographic behavior, as well as to introduce a chromophore or fluorophore for enhanced detection. nih.govmdpi.comnih.gov
Esterification of the Oxalic Acid Moiety
The conversion of the oxalic acid component of this compound into its corresponding esters is a fundamental synthetic transformation. The Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.com In the case of this compound, the reaction would typically involve heating the compound with an excess of the desired alcohol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The equilibrium of this reaction is driven towards the formation of the ester by removing the water produced during the reaction.
The general reaction can be represented as: (NH₃⁺(CH₂)₄NH₃⁺)(⁻OOC-COO⁻) + 2 R-OH ⇌ R-OOC-COO-R + (NH₃⁺(CH₂)₄NH₃⁺) + 2 H₂O
The resulting dialkyl oxalates are versatile intermediates. For instance, diethyl oxalate is a common reactant in the synthesis of various heterocyclic compounds and as a starting material for condensation reactions. google.com A variety of alcohols can be employed in the esterification of oxalic acid, leading to a range of oxalate esters with different properties.
Table 1: Examples of Oxalic Acid Ester Synthesis This table presents data for the synthesis of various oxalic acid esters, illustrating the types of reactants and conditions that could be conceptually applied to the oxalic acid moiety from this compound.
| Ester Product | Alcohol Reactant | Catalyst/Method | Key Findings/Yield | Reference |
|---|---|---|---|---|
| Diethyl oxalate | Ethanol | Acid catalyst (e.g., H₂SO₄) | Reaction with N,N'-diacetyloxamide and ethanol afforded ethyl oxalate with a 95% yield. google.com | google.com |
| Dimethyl oxalate | Methanol | Oxidative carbonylation of methanol | Produced from the reaction of dimethyl oxalate and ammonia. chemicalbook.com | chemicalbook.com |
| Diisopropyl ester | Isopropyl alcohol | Sodium methoxide | Obtained with a 95% yield from N,N'-diacetyloxamide and isopropyl alcohol. google.com | google.com |
| Diphenyl ester | Phenol | Not specified in abstract | Crystallization from the reaction mixture and recrystallized from ethanol. google.com | google.com |
Amidation of the Oxalic Acid Moiety
The reaction of the oxalic acid portion of the salt with amines leads to the formation of oxamides. This can be achieved by direct reaction with an amine or through the aminolysis of an oxalate ester, which would be a two-step process starting from the initial salt. The reaction of an oxalic acid derivative, such as diethyl oxalate, with a primary or secondary amine is a common method for synthesizing substituted oxamides. rsc.org
Given that the starting material is a salt with butane-1,4-diamine, direct amidation with another amine would likely result in a mixture of products unless the reactivity is carefully controlled. A more straightforward approach would be to first synthesize an oxalate ester and then react it with the desired amine. However, it is also conceptually possible to form an oxamide (B166460) by reacting butane-1,4-diamine with an oxalic acid derivative. For example, the reaction of diethyl oxalate with butane-1,4-diamine would be expected to yield a polyamide.
The synthesis of N,N'-disubstituted oxamides is of significant interest as these compounds have applications as ligands in catalysis and as building blocks for more complex molecules. nih.gov
Table 2: Synthesis of Oxamides from Oxalic Acid Derivatives This table provides examples of the synthesis of oxamides, which are derivatives that could be formed from the oxalic acid moiety of the target compound.
| Oxamide Product | Amine Reactant | Starting Material | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Oxamide | Ammonia | Dimethyl oxalate | Reaction in methanol solution. | High purity product. | chemicalbook.comgoogle.com |
| N,N'-dibutyloxamide | n-Butylamine | N,N'-diacetyloxamide | Reaction in methanol at 5°C. | 92% | googleapis.com |
| N,N'-di(propan-2-yl)oxamide | Isopropylamine | N,N'-diacetyloxamide | Reaction in methanol. | 90% | google.com |
| Substituted (Hetero)aryl Amines | (Hetero)aryl chlorides and Amines | CuI/Oxalic Diamide | 120 °C with K₃PO₄ as base in DMSO. | Good to excellent yields. | nih.gov |
Derivatization for Analytical Purposes
For the quantitative analysis of the oxalic acid component, derivatization is often necessary to overcome its high polarity and low volatility, which are challenging for techniques like gas chromatography (GC). nih.govmdpi.com A common strategy is the conversion of oxalic acid into more volatile esters, such as methyl or ethyl esters, followed by GC analysis. nih.gov
The presence of butane-1,4-diamine in the sample matrix requires careful consideration. Derivatization methods for polyamines often involve reagents that target primary amino groups, such as dansyl chloride, benzoyl chloride, or o-phthalaldehyde (B127526) (OPA). nih.govresearchgate.net When analyzing for oxalate, it is crucial to select a derivatization strategy that is specific to the carboxyl groups and does not react with the amine groups of putrescine, or to use a method that derivatizes both components into forms that can be separated and detected.
One approach for the analysis of oxalate is to convert it to a volatile derivative for GC-MS analysis. For example, oxalate can be converted to its isopropyl ester using propane-2-ol-HCl. mdpi.com Another method involves derivatization with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov
For HPLC analysis, derivatization can be used to introduce a UV-absorbing or fluorescent tag to the oxalic acid molecule, thereby enhancing its detectability. For instance, oxalic acid can be reacted with a derivatizing agent like o-phenylenediamine (B120857) to form a highly fluorescent quinoxaline derivative.
Table 3: Analytical Derivatization Methods for Oxalate This table summarizes various derivatization techniques that could be applied for the analytical determination of the oxalate moiety in the presence of butane-1,4-diamine.
| Analytical Technique | Derivatizing Agent | Derivative Formed | Detection Method | Key Features | Reference |
|---|---|---|---|---|---|
| GC-MS | Propane-2-ol-HCl | Isopropyl ester | Mass Spectrometry | Requires a precipitation step for oxalate. mdpi.com | mdpi.com |
| GC-MS | MTBSTFA | Silyl ester | Mass Spectrometry | Used for plasma oxalate analysis; may require a lengthy derivatization step. nih.gov | nih.gov |
| HPLC | o-Phenylenediamine | Quinoxaline derivative | UV or Fluorescence | Forms a highly fluorescent derivative, increasing sensitivity. | |
| HPLC | Salicylaldehyde-5-sulfonate (SAS) | Schiff base with amines | UV Absorbance | Method for derivatizing polyamines; illustrates a potential interfering reaction. springernature.com | springernature.com |
Coordination Chemistry of Butane 1,4 Diamine and Oxalic Acid
Butane-1,4-diamine as a Ligand in Metal Complexes
Butane-1,4-diamine, also known as putrescine, is a flexible diamine that can act as a bidentate or bridging ligand in metal complexes. Its coordination behavior is influenced by the nature of the metal ion and the reaction conditions.
Butane-1,4-diamine readily forms chelate rings with transition metal ions by donating the lone pair of electrons from its two nitrogen atoms. This results in the formation of a stable seven-membered ring. The flexibility of the butane (B89635) backbone allows the diamine to adopt various conformations to accommodate the geometric preferences of the metal center. The coordination of butane-1,4-diamine can be enhanced by its condensation with carbonyl compounds to form Schiff base ligands. researchgate.net These Schiff bases, with their additional donor atoms, exhibit enhanced chelating abilities and form stable complexes with a variety of transition metals, including Co(II), Ni(II), and Cu(II). tsijournals.comtsijournals.com The formation of these complexes is often confirmed through techniques like infrared spectroscopy, which reveals shifts in the vibrational frequencies of the C=N (azomethine) and M-N bonds upon coordination. ajabs.org
For instance, Schiff base ligands derived from the reaction of butane-1,4-diamine with piperonal (B3395001) have been shown to be bidentate, coordinating through the two azomethine nitrogen atoms to form complexes with Co(II). derpharmachemica.com Similarly, other Schiff base complexes of butane-1,4-diamine have been synthesized and characterized, demonstrating the versatility of this diamine in forming stable chelate structures with transition metals. omicsonline.org
The synthesis of metal complexes with butane-1,4-diamine and its derivatives is typically achieved by reacting a metal salt with the ligand in a suitable solvent. researchgate.netomicsonline.org The resulting complexes can then be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.
Common characterization methods include:
Elemental Analysis: To determine the empirical formula of the complex. researchgate.net
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. researchgate.netajabs.orgomicsonline.org
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. researchgate.net
Magnetic Susceptibility Measurements: To determine the number of unpaired electrons and thus the oxidation state and spin state of the metal ion. researchgate.netderpharmachemica.com
Molar Conductance Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution. tsijournals.comderpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure and conformation of the ligand in the complex. researchgate.net
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. researchgate.net
For example, the synthesis of Cr(III), Mn(II), and Fe(III) complexes with a Schiff base ligand derived from butane-1,4-diamine and piperonal has been reported, and the complexes were characterized by elemental analysis, IR, UV-Vis, and magnetic susceptibility measurements. researchgate.net Similarly, Co(II), Ni(II), and Cu(II) complexes of the same ligand have been synthesized and their structures proposed based on spectroscopic and magnetic data. tsijournals.com
Table 1: Examples of Synthesized Metal Complexes with Butane-1,4-diamine Derivatives
| Metal Ion | Ligand | Proposed Geometry | Reference |
|---|---|---|---|
| Cr(III), Mn(II), Fe(III) | N,N'-bis(1,3-benzodioxol-5-ylmethylene)butane-1,4-diamine | Octahedral | researchgate.net |
| Co(II) | N,N'-bis(1,3-benzodioxol-5-ylmethylene)butane-1,4-diamine | Tetrahedral | derpharmachemica.com |
| Fe(II), Co(II), Cr(II) | N,N'–bis(benzoin) 1,4 butane diimine | Four Coordinate | omicsonline.org |
Oxalic Acid/Oxalate (B1200264) as a Ligand in Coordination Compounds
Oxalic acid (H₂C₂O₄) is a dicarboxylic acid that, upon deprotonation, forms the oxalate anion (C₂O₄²⁻). byjus.com This anion is a versatile ligand in coordination chemistry, capable of binding to metal ions in various ways.
The oxalate anion most commonly acts as a bidentate chelating ligand, binding to a single metal center through two of its oxygen atoms to form a stable five-membered ring (MC₂O₂). wikipedia.orgscribd.com This chelating ability is a key feature of oxalate's coordination chemistry and contributes to the formation of stable metal complexes. fiveable.melibretexts.org The oxalate ligand is known to form insoluble precipitates with many metal ions, a property that is utilized in various applications, including rust removal, where it forms water-soluble derivatives with the ferric ion. wikipedia.orgscribd.com
The structure of the oxalate ion itself can vary. While it often adopts a planar conformation when chelated to a metal ion, it can also exist in a nonplanar, staggered conformation. wikipedia.orgscribd.com The versatility of the oxalate ligand is further demonstrated by its ability to adopt numerous coordination modes, acting as a mono-, bi-, tri-, or tetradentate ligand and forming bridges between metal centers to create one-, two-, and three-dimensional coordination polymers. diva-portal.orgnih.govresearchgate.net
The formation of metal-oxalate complexes in aqueous solution is governed by thermodynamic principles. The stability of these complexes is quantified by their formation constants (β), and the enthalpy (ΔH) and entropy (ΔS) changes associated with the complexation reaction provide insight into the driving forces of the interaction.
The stability of metal-oxalate complexes generally follows the Irving-Williams series. nih.gov The thermodynamic data for these interactions are crucial for understanding the speciation and mobility of metal ions in various environments.
Table 2: Thermodynamic Data for the Formation of Selected Metal-Oxalate Complexes at 25 °C
| Metal Ion | Complex | log β⁰ | ΔrH⁰ (kJ/mol) | ΔrS⁰ (J/mol·K) | Reference |
|---|---|---|---|---|---|
| NpO₂⁺ | NpO₂(Ox)⁻ | 4.53 ± 0.12 | -1.3 ± 0.7 | 82 ± 2 | rsc.org |
| NpO₂⁺ | NpO₂(Ox)₂³⁻ | 6.22 ± 0.24 | -8.7 ± 1.4 | 90 ± 5 | rsc.org |
| Cm(III) | Cm(Ox)⁺ | 6.86 ± 0.02 | - | - | acs.org |
Synthesis and Characterization of Metal-Oxalate Complexes
The synthesis of metal-oxalate complexes is a cornerstone of coordination chemistry, with various methods employed to obtain crystalline materials with diverse structural motifs. A prevalent method for the synthesis of such complexes is hydrothermal synthesis. For instance, new metal-organic complexes of cobalt(II) and iron(II) with oxalate and benzene-1,2,4,5-tetracarboxylate (B1233458) (bta) as mixed ligands have been successfully synthesized under hydrothermal conditions at 160 °C for 120 hours. rsc.org Similarly, single crystals of novel transition-metal oxalates, including a cobalt(II) complex, have been grown under hydrothermal conditions. researchgate.net
Another important approach is the reaction of metal salts with oxalic acid or oxalate salts in solution. A notable example is the synthesis of a manganese(II) oxalate coordination polymer, which was achieved by heating a mixture of manganese(II) acetate (B1210297) tetrahydrate, oxalic acid dihydrate, and butane-1,4-diamine in a Teflon-lined autoclave. researchgate.net This particular synthesis is significant as it incorporates the butane-1,4-diammonium cation within the crystal lattice of the manganese oxalate framework. researchgate.net
Characterization of these metal-oxalate complexes is crucial to understanding their structure and properties. Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms. In the case of the mixed-ligand cobalt(II) and iron(II) oxalate-bta complexes, this analysis revealed isostructural frameworks where each metal ion is in a distorted octahedral geometry, coordinated to four oxygen atoms from four bta ligands and two oxygen atoms from a bis-chelating oxalate ligand. rsc.org For the manganese(II) oxalate polymer incorporating butane-1,4-diammonium cations, X-ray diffraction showed that the Mn(II) ions are octahedrally coordinated by the oxalate ligands, forming a two-dimensional honeycomb-like network. researchgate.net The butane-1,4-diammonium cations are situated as counter-cations within this anionic framework. researchgate.net
Spectroscopic techniques are also vital for characterization. Infrared (IR) spectroscopy is used to identify the coordination modes of the oxalate ligand. For instance, in mixed-ligand palladium(II) complexes with oxalic acid and heterocyclic amines, shifts in the ν(C=O) and ν(C-O) stretching frequencies of the carboxylate group in the IR spectra confirmed the coordination of the oxalic acid to the metal center. asianpubs.org
Table 1: Selected Metal-Oxalate Complex Synthesis and Structural Data
| Complex | Synthesis Method | Metal Coordination | Key Structural Features |
|---|---|---|---|
| {[M₂(μ₈-bta)(μ₂-C₂O₄)]·(H₃O)₂(H₂O)₂}n (M = Coᴵᴵ, Feᴵᴵ) rsc.org | Hydrothermal | Distorted Octahedral | 3D framework with bridging oxalate and bta ligands. |
| {(C₄H₁₄N₂)[Mn₂(C₂O₄)₃]·6H₂O}n researchgate.net | Hydrothermal | Octahedral | 2D honeycomb network of Mn(II) and oxalate with butane-1,4-diammonium counter-ions. |
| [{Cu(bipy)(bzt)(OH₂)}₂(µ-ox)] unifi.it | Solution | Distorted Octahedral | Dinuclear complex with a bis(bidentate) bridging oxalate ligand. |
| [Co(μ-ox)(H₂O)₂]·2H₂O}n researchgate.net | Solution | Octahedral | 1D linear chains of Co(II) units linked by bis-bidentate oxalate ligands. |
Potential for Mixed-Ligand Metal Complexes Incorporating Butane-1,4-diamine and Oxalate
The formation of mixed-ligand metal complexes, where a central metal ion is coordinated to two or more different types of ligands, is a well-established area of coordination chemistry. researchgate.net These complexes are of significant interest as the combination of different ligands can lead to novel structural arrangements and modified chemical and physical properties. The potential for forming mixed-ligand complexes incorporating both butane-1,4-diamine and oxalate is plausible, given the known coordination behavior of each ligand individually.
Butane-1,4-diamine typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two amino groups to form a stable seven-membered chelate ring. It has been used in the synthesis of various metal complexes, including Schiff base complexes where it is a precursor to a larger ligand framework. researchgate.net For example, N,N′-bis[(pyridin-2-yl)methylidene]butane-1,4-diamine acts as a tetradentate ligand in nickel(II) and cobalt(III) complexes. asianpubs.org
Oxalate, on the other hand, is a versatile ligand that can coordinate to metal ions in several ways. It commonly acts as a bidentate chelating ligand, forming a five-membered ring. researchgate.net It can also function as a bridging ligand, linking two or more metal centers to form polynuclear complexes or extended coordination polymers. rsc.orgresearchgate.net This bridging capability is a key feature in the construction of multidimensional metal-organic frameworks.
The successful synthesis of the manganese(II) oxalate framework with intercalated butane-1,4-diammonium cations demonstrates that both components can be incorporated into a single crystalline material. researchgate.net In this structure, the butane-1,4-diamine is protonated and interacts with the anionic manganese-oxalate network through hydrogen bonds, rather than directly coordinating to the manganese centers. researchgate.net This suggests that under certain reaction conditions, particularly controlling the pH, it might be possible to favor the direct coordination of both the neutral butane-1,4-diamine and the anionic oxalate to the same metal ion.
The synthesis of mixed-ligand complexes containing a diamine and a dicarboxylate is not unprecedented. For example, polarographic studies have been conducted on mixed-ligand complexes of copper and cadmium with ethylenediamine (B42938) (a shorter-chain diamine) and oxalate. acs.org Furthermore, mixed-ligand complexes of Co(II), Ni(II), and Cu(II) have been synthesized with other diamines and ligands like quercetin. nih.gov These examples support the feasibility of preparing analogous complexes with butane-1,4-diamine.
The combination of a flexible diamine ligand like butane-1,4-diamine with the rigid, bridging oxalate ligand could lead to a variety of interesting structural possibilities, from discrete mononuclear or dinuclear complexes to one-, two-, or three-dimensional coordination polymers. The specific outcome would likely depend on factors such as the metal-to-ligand ratio, the choice of metal ion, the solvent system, and the reaction temperature and pH.
Table 2: Coordination Behavior of Butane-1,4-diamine and Oxalate
| Ligand | Common Coordination Modes | Role in Complex Formation |
|---|---|---|
| Butane-1,4-diamine | Bidentate (chelating) | Forms stable chelate rings, can act as a linker in larger ligand structures. |
| Oxalic Acid (Oxalate) | Bidentate (chelating), Bridging (bis-bidentate) | Forms stable chelate rings, capable of linking multiple metal centers to create extended structures. |
Supramolecular Chemistry and Crystal Engineering of Butane 1,4 Diamine;oxalic Acid Systems
Role of Hydrogen Bonding in the Self-Assembly of Butane-1,4-diamine;oxalic acid
Hydrogen bonding is the primary driving force in the self-assembly of butane-1,4-diamine and oxalic acid. researchgate.net The formation of salts between these two components involves the transfer of protons from the carboxylic acid groups of oxalic acid to the amino groups of butane-1,4-diamine. This results in the formation of the butane-1,4-diammonium dication and the oxalate (B1200264) dianion. The subsequent arrangement of these ions in the solid state is governed by a network of strong charge-assisted hydrogen bonds.
In the crystal structures of salts formed from butane-1,4-diamine, the diammonium cations are typically protonated at both ends, creating flexible dications. researchgate.net These dications act as hydrogen bond donors, while the oxalate anions, with their carboxylate groups, serve as hydrogen bond acceptors. The resulting interactions, primarily of the N-H···O type, are highly directional and lead to the formation of specific, repeating structural motifs. mdpi.com
The crystal structure of butane-1,4-diammonium bis(perchlorate), for example, reveals an intricate three-dimensional hydrogen-bonding network where each hydrogen atom of the ammonium (B1175870) group exhibits bifurcated interactions with the anion. researchgate.net A similar complexity is expected in the oxalate salt, where the oxalate anion can accept multiple hydrogen bonds, leading to robust, layered, or channeled structures. These well-defined hydrogen-bonding patterns are fundamental to the crystal engineering of these systems, allowing for the predictable assembly of desired architectures. researchgate.net
Engineering of Multicomponent Solids and Salts Involving Oxalic Acid
Oxalic acid is a highly versatile coformer in the field of crystal engineering, frequently used to create multicomponent solids such as salts and cocrystals. mdpi.comuni-augsburg.de Its ability to form robust hydrogen bonds with various functional groups, particularly amines, makes it an excellent candidate for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) and other organic molecules. nih.govwiley.com The engineering of these solids relies on the selection of appropriate coformers and crystallization conditions to direct the self-assembly process toward a desired solid form with improved properties like stability or solubility. nih.gov
The formation of multicomponent systems can be achieved through various methods, including solution crystallization, mechanochemical grinding (both neat and liquid-assisted), and slurry experiments. mdpi.comuni-augsburg.de Research on the combination of 9-ethyladenine (B1664709) with oxalic acid has shown that a surprising variety of solid forms can be produced, including salts with different molar ratios (e.g., 1:1 and 2:1) and various solvated (hydrated) and anhydrous forms. mdpi.comuni-augsburg.demdpi.com This highlights oxalic acid's role in creating a diverse solid-state landscape.
The stability and properties of these multicomponent solids are dictated by the supramolecular synthons—the specific, recurring hydrogen-bonding patterns between the components. In the case of amine-oxalic acid systems, the most common and robust synthon involves charge-assisted N-H···O hydrogen bonds between the protonated amine and the deprotonated carboxylate groups. mdpi.comuni-augsburg.de The strength and geometry of these interactions, supplemented by other non-covalent forces, determine the final crystal structure. mdpi.com For instance, studies on pregabalin (B1679071) salts with coformers like oxalic acid have shown that the formation of zwitterionic multicomponent systems with close molecular packing based on charge-assisted hydrogen bonds can lead to improved mechanical properties, such as plasticity. wiley.com
| Primary Component | Coformer | Resulting Solid Form | Key Interactions/Features | Reference |
|---|---|---|---|---|
| 9-Ethyladenine | Oxalic Acid | Anhydrous salts (1:1 and 2:1 ratios), solvated forms | Charge-assisted N-H···O hydrogen bonds, C-H···O bonds | mdpi.comuni-augsburg.de |
| Theophylline | Oxalic Acid | Cocrystal | Improved humidity stability compared to pure components | nih.gov |
| Pregabalin | Oxalic Acid | Supramolecular salt | Charge-assisted hydrogen bonds leading to improved tabletability | wiley.com |
| Nicotinamide | Oxalic Acid | Salt (Form I and Form II) | Strong N-H···O hydrogen bonding between pyridine (B92270) ring and oxalate | frontiersin.org |
| 1-Phenylpiperazine | Oxalic Acid | Dihydrate salt (2:1 ratio) | Extensive O-H···O and N-H···O hydrogen bonding network | mdpi.com |
Formation of Metallo-Supramolecular Architectures with Diamines and Oxalic Acid
Beyond simple organic salts, the combination of diamines and oxalic acid with metal ions opens the door to the formation of complex metallo-supramolecular architectures. rsc.org In these systems, the self-assembly process is driven by a combination of non-covalent interactions, primarily hydrogen bonding and metal-ligand coordination. wikipedia.orgrsc.org The resulting materials, which can range from discrete molecular cages to extended networks like metallogels and metal-organic frameworks (MOFs), often exhibit unique functional properties such as conductivity, magnetism, or catalytic activity. researchgate.netnih.gov The precise structure and function of these architectures are dictated by the geometry of the metal ion, the nature of the organic ligands (the diamine and oxalate), and the interplay between the different types of intermolecular forces. rsc.org
Supramolecular metallogels are a class of soft materials where metal-ligand coordination interactions are the primary driving force for the self-assembly of low-molecular-weight gelators into a three-dimensional network that immobilizes solvent molecules. rsc.orgresearchgate.net Oxalic acid has been identified as a particularly effective and simple coformer for creating robust metallogels, especially with transition metal ions like copper(II). researchgate.netacs.org
The design principles for these metallogels involve the careful selection of a metal salt and an organic ligand (or coformer) that can synergistically assemble. The formation of a copper(II)-oxalic acid metallogel (CuA-Ox gel), for instance, occurs upon the simple mixing of copper(II) acetate (B1210297) and oxalic acid solutions at room temperature. acs.org The gelation mechanism is believed to involve the formation of coordination complexes between the copper ions and the oxalate molecules. rsc.org These primary complexes then self-assemble further through additional intermolecular interactions, including hydrogen bonding between oxalic acid units, to form an entangled fibrillar network that traps the solvent. rsc.org
The properties of the resulting metallogel can be tuned by changing the metal ion, the counter-ion of the metal salt, or the solvent system. researchgate.netresearchgate.net For example, different copper salts (acetate vs. perchlorate) can lead to the formation of different polymorphs of the metallogel. researchgate.net Dicarboxylic acids, including oxalic acid, are valuable in this field because their carboxylate groups readily coordinate with transition metals to facilitate gelation. rsc.org The resulting metallogels can exhibit a range of interesting functionalities, including semiconductivity, antimicrobial activity, and self-healing properties. rsc.orgacs.org
| Metal Ion | Ligand/Coformer | Solvent | Key Features/Properties | Reference |
|---|---|---|---|---|
| Cu(II) | Oxalic Acid | Water | Proton conductive, self-healing, moldable | acs.org |
| Cu(II) | Isophthalic Acid | N,N-Dimethylformamide (DMF) | Semiconducting, antimicrobial | rsc.orgresearchgate.net |
| Tb(III) / Eu(III) | Benzene-1,3,5-tricarboxylic acid | DMF | Mechanically robust, distinct morphologies (flake vs. rod) | researchgate.net |
| Mn(II) / Zn(II) | L-(+)-Tartaric Acid | DMF | Mechanically resilient, distinct morphological patterns | researchgate.net |
Coordination-driven assembly is a powerful strategy for constructing highly ordered, porous crystalline materials known as metal-organic frameworks (MOFs) or porous coordination polymers (PCPs). mdpi.comrsc.org This bottom-up approach relies on the reaction between metal ions or clusters (nodes) and organic ligands (linkers) to form extended one-, two-, or three-dimensional networks. nih.govacs.org Both diamines and dicarboxylates like oxalate are common building blocks used in the synthesis of these materials.
In the context of MOF design, butane-1,4-diamine can act as a flexible linker or a templating agent that influences the final structure. Oxalic acid or its corresponding oxalate anion can serve as a linker, bridging metal centers to form the framework. asianpubs.org For example, a zinc(II) coordination polymer has been synthesized using 1,1'-(1,4-butanediyl)-bis-(imidazole) (a derivative of butane-1,4-diamine) and oxalic acid as mixed ligands. asianpubs.org In this structure, the oxalate anions connect the zinc centers to form one-dimensional chains, which are then cross-linked by the flexible diamine-based ligand to create a 3D framework. asianpubs.org
The design of MOFs is governed by the principles of reticular chemistry, where the geometry of the metal node and the length and connectivity of the organic linker dictate the topology of the resulting network. nih.gov The use of mixed-ligand systems, such as combining a diamine and an oxalate, can lead to more complex and interesting network topologies that might not be accessible with a single linker type. asianpubs.org The synthesis is often carried out under solvothermal or hydrothermal conditions, where heat is applied to a solution of the components in a sealed vessel, but mechanochemical and other solvent-free methods are also being developed. mdpi.comacs.org These coordination-driven assemblies are of great interest for applications in gas storage, separation, and catalysis, driven by their high porosity and tunable structures. nih.govrsc.org
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis of Butane-1,4-diamine and Oxalic Acid
Chromatography stands as a cornerstone for the separation and analysis of chemical compounds. For Butane-1,4-diamine and oxalic acid, specific chromatographic techniques are employed to handle their distinct chemical properties, such as polarity and volatility.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, due to the low volatility and high polarity of compounds like Butane-1,4-diamine and oxalic acid, direct analysis is often challenging. To overcome this, a derivatization step is typically required to convert the analytes into more volatile and thermally stable forms.
For organic acids like oxalic acid, silylation is a common derivatization method. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. mdpi.com Similarly, biogenic amines like Butane-1,4-diamine can be derivatized, for instance, through acylation, to make them suitable for GC-MS analysis.
The subsequent GC-MS analysis separates these derivatives based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique fragmentation pattern or "fingerprint" for each compound, which allows for highly specific and sensitive quantification. nih.gov A study outlined a protocol for the GC/MS analysis of 26 organic acids in serum, which involved ultrasound-assisted silane (B1218182) derivatization, demonstrating good linearity and a low limit of detection. nih.gov
Table 1: GC-MS Derivatization and Analysis Parameters for Organic Acids
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Derivatization Reagent | BSTFA + 1% TMCS | Increases volatility and thermal stability of organic acids for GC analysis. | nih.gov |
| Reaction Conditions | 50°C for 10 minutes with ultrasound | To ensure complete and rapid derivatization. | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific fragment ions. | mdpi.com |
| Internal Standard | Ribitol | Used for accurate quantification by correcting for variations in sample preparation and injection. | mdpi.com |
High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography for Organic Acids
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of non-volatile and polar compounds like oxalic acid and Butane-1,4-diamine without the need for derivatization. google.com
For oxalic acid and other organic acids, several HPLC modes are effective. Ion-exchange chromatography (IEC) is a powerful technique that separates molecules based on their net charge. nih.gov Anion-exchange chromatography, in particular, is used for acidic compounds. nih.gov Another prevalent method is ion-exclusion chromatography, which separates weak acids based on the principle of Donnan exclusion from the pores of an ion-exchange resin stationary phase. shimadzu.comshodex.com This method is highly selective for organic acids. shimadzu.com By adjusting the concentration of the acidic mobile phase, such as perchloric acid, the retention of dicarboxylic acids like oxalic acid can be effectively controlled to achieve separation from other interfering ions. shodex.com
Reversed-phase HPLC (RP-HPLC) can also be used, often with an ion-pairing agent in the mobile phase to improve the retention of highly polar analytes like oxalic acid. nih.gov Detection for oxalic acid in HPLC is commonly achieved using ultraviolet (UV) detectors at low wavelengths (around 210 nm) or electrochemical detectors for higher sensitivity. shodex.comnih.gov
For Butane-1,4-diamine, HPLC analysis can be performed using a C18 column with UV detection, as demonstrated in a study monitoring its production in Escherichia coli. mdpi.com
Table 2: HPLC Methods for Oxalic Acid Analysis
| Technique | Column Type | Mobile Phase Example | Detection Method | Reference |
|---|---|---|---|---|
| Ion-Exclusion Chromatography | Shodex RSpak KC-811 | 50 mM Perchloric Acid (aqueous) | UV (210 nm) or Refractive Index (RI) | shodex.com |
| Ion-Pair RP-HPLC | Strong Cation Exchange | Acetic acid-sodium acetate-tetrabutylammonium tetrafluoroborate (B81430) (pH 2.8) | Electrochemical Detector | nih.gov |
| Anion-Exchange Chromatography | Nucleosil SAX | Eluents with high organic content and ammonium (B1175870) acetate (B1210297) | Not Specified | nih.gov |
| Mixed-Mode Chromatography | Amaze HA | ACN/water/ammonium phosphate (B84403) buffer | UV (205 nm) | helixchrom.com |
Spectroscopic Analytical Methods for Qualitative and Quantitative Analysis
Spectroscopic methods are indispensable for the structural elucidation and identification of compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure of Butane-1,4-diamine and oxalic acid.
NMR and IR Spectroscopy in Complex Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C). thermofisher.com For a compound like Butane-1,4-diamine, ¹H NMR would show distinct signals for the protons on the different methylene (B1212753) groups and the amine groups, while ¹³C NMR would identify the unique carbon atoms in the butane (B89635) chain. google.com The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow for unambiguous structural confirmation. epa.gov
Infrared (IR) spectroscopy, often in the form of Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. thermofisher.com The IR spectrum of oxalic acid would exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid groups, the C=O stretching of the carbonyl groups, and C-O stretching. surrey.ac.uk For Butane-1,4-diamine, key IR bands would include N-H stretching from the primary amine groups and C-H stretching from the alkyl chain. nist.gov These two techniques are often used together to provide complementary information for comprehensive structural analysis. thermofisher.com
Table 3: Key Spectroscopic Features for Compound Identification
| Compound | Spectroscopic Technique | Expected Key Signals/Bands |
|---|---|---|
| Butane-1,4-diamine | ¹H NMR | Signals corresponding to -CH₂- and -NH₂ protons. |
| Butane-1,4-diamine | IR Spectroscopy | N-H stretching vibrations (primary amine), C-H stretching vibrations (alkyl). |
| Oxalic Acid | ¹³C NMR | Signal for the carboxylic acid carbon (C=O). |
| Oxalic Acid | IR Spectroscopy | Broad O-H stretching (carboxylic acid), strong C=O stretching. |
Solid-Phase Extraction (SPE) Techniques for Sample Preparation
Effective sample preparation is crucial for accurate and reliable analytical results, especially when dealing with complex matrices like biological fluids or environmental samples. Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up, purification, and concentration of analytes prior to chromatographic analysis. thermofisher.comlibretexts.org
The SPE process involves passing a liquid sample through a solid adsorbent (the sorbent). nih.gov The analytes of interest are either retained on the sorbent while interferences pass through, or the interferences are retained while the analytes pass through. libretexts.org The choice of sorbent is critical and depends on the physicochemical properties of the analytes and the sample matrix. researchgate.net
For separating a polar compound like Butane-1,4-diamine (a base) and oxalic acid from a complex mixture, a mixed-mode SPE sorbent possessing both reversed-phase and ion-exchange properties could be employed. Alternatively, separate extraction steps using different sorbents can be used. For instance, a cation-exchange sorbent could be used to retain the protonated Butane-1,4-diamine, while an anion-exchange sorbent could retain the deprotonated oxalate (B1200264).
The typical four steps in an SPE procedure are: researchgate.netyoutube.com
Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for sample adsorption.
Loading: The sample is passed through the SPE cartridge, and the analytes are adsorbed onto the sorbent.
Washing: A specific solvent is used to wash away interfering compounds from the sorbent, leaving the analytes of interest behind.
Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analytes for collection and subsequent analysis.
This technique significantly reduces matrix effects, decreases baseline interference, and can increase detection sensitivity, thereby improving the quality of results from subsequent HPLC or GC-MS analyses. thermofisher.com
Historical Academic Development and Intellectual Trajectory
Evolution of Research on Diamines in Organic and Coordination Chemistry
The scientific journey of diamines, organic compounds containing two amine groups, is a narrative of foundational discoveries in organic chemistry that paved the way for advancements in polymer science and coordination chemistry. wikipedia.orgfiveable.me The initial exploration into this class of compounds was marked by the identification of naturally occurring diamines. In 1885, the Berlin physician Ludwig Brieger first described putrescine (butane-1,4-diamine) and cadaverine, isolating them from decaying animal tissues and identifying them as products of amino acid breakdown. chemeurope.comacs.org This discovery linked diamines to biological processes, particularly putrefaction, and established their identity as biogenic amines. chemeurope.com
The broader history of the parent class, polyamines, began even earlier. In 1678, Antonie van Leeuwenhoek observed crystalline substances in human semen, which were later named "spermine." researchgate.net However, the precise chemical structure of spermine (B22157) was not determined until nearly 250 years later. researchgate.net Subsequent research led to the isolation of other polyamines, including the diamine putrescine, from both prokaryotic and eukaryotic organisms. researchgate.net
In the realm of synthetic organic chemistry, the understanding of amines evolved significantly in the 19th century. Following Lavoisier's development of analytic methods, chemists like Wurtz and Hoffman established the structural relationship of primary, secondary, and tertiary amines to ammonia (B1221849). rochelleforrester.ac.nz This foundational work enabled the systematic study and synthesis of more complex amines, including diamines. rochelleforrester.ac.nz Today, diamines are recognized as crucial building blocks. researchgate.net For instance, butane-1,4-diamine is produced industrially by the hydrogenation of succinonitrile (B93025). chemeurope.com Their bifunctional nature, possessing two reactive amine groups, makes them ideal monomers for step-growth polymerization. wikipedia.orgfiveable.me This has been exploited commercially in the production of high-performance polyamides, such as Nylon 4,6, which is synthesized from the reaction of putrescine with adipic acid. chemeurope.com
The unique properties of diamines also led to their prominent role in coordination chemistry, a field largely systematized by Alfred Werner in the late 19th and early 20th centuries. researchgate.netscirp.org Diamines, particularly vicinal (1,2) and other short-chain diamines, function effectively as chelating ligands, binding to a central metal ion through their two nitrogen atoms to form stable coordination complexes. wikipedia.org The period from 1925 to 1965 saw significant work on complexes formed by novel polyamines. acs.org The ability of diamines to form these stable ring-like structures with metal ions has made them indispensable in the development of catalysts, and they are a structural motif in many biological compounds. wikipedia.orgucl.ac.uk The study of these complexes has profoundly enriched the understanding of metal-ligand bonding, structure, and reactivity. scirp.org
Table 1: Key Developments in Diamine Research
| Year | Development | Researcher(s) | Significance |
|---|---|---|---|
| 1678 | First observation of what would be identified as polyamine crystals (spermine) in human semen. researchgate.net | Antonie van Leeuwenhoek | The earliest recorded observation related to the polyamine class of compounds. researchgate.net |
| 1885 | First description and isolation of putrescine (butane-1,4-diamine) and cadaverine. chemeurope.comacs.org | Ludwig Brieger | Established the identity of simple diamines as products of biological decomposition. chemeurope.com |
| Late 19th Century | Systematization of coordination chemistry. scirp.org | Alfred Werner | Provided the theoretical framework for understanding how ligands, including diamines, bind to metals. scirp.org |
| Mid-20th Century | Industrial production of diamines for polyamides (e.g., Nylon 4,6 from putrescine). chemeurope.com | Industrial Chemists | Demonstrated the large-scale application of diamines as monomers in material science. fiveable.mechemeurope.com |
| Late 20th/Early 21st Century | Extensive use of diamines as building blocks in organic synthesis and as ligands in catalysis. researchgate.netucl.ac.ukjku.at | Various | Solidified the role of diamines as versatile tools in modern synthetic and coordination chemistry. researchgate.net |
Historical Context of Oxalic Acid Discovery and Synthesis
Oxalic acid, the simplest dicarboxylic acid, has a rich history intertwined with early chemistry and the study of natural products. wikipedia.orgwikipedia.org Its name is derived from the genus Oxalis (wood sorrels), from which it was first isolated. wikipedia.orgwikipedia.org The preparation of oxalate (B1200264) salts from plants was known as early as 1745, when the Dutch physician Herman Boerhaave isolated a salt from wood sorrel. wikipedia.orgvedantu.comatamanchemicals.com This was followed by the work of François Pierre Savary in Fribourg, Switzerland, who, by 1773, had successfully isolated the acid from its salt. wikipedia.orgvedantu.comatamanchemicals.com Around the same time, in 1769, German pharmacist Johann Christian Wiegleb is also credited with its discovery. manavchem.comencyclopedia.comturito.com
The first chemical synthesis of oxalic acid was achieved in 1776 by the Swedish chemists Carl Wilhelm Scheele and Torbern Olof Bergman. wikipedia.orgvedantu.comencyclopedia.com They produced the acid by reacting sugar with concentrated nitric acid, initially calling the product "socker-syra" or "sugar acid". wikipedia.orgvedantu.com By 1784, Scheele had demonstrated that this "sugar acid" and the oxalic acid obtained from natural sources were identical. wikipedia.orgatamanchemicals.com
A pivotal moment in the history of chemistry occurred in 1824 when the German chemist Friedrich Wöhler synthesized oxalic acid by reacting cyanogen (B1215507) with ammonia in an aqueous solution. wikipedia.orgatamanchemicals.commanavchem.com This experiment is considered by some to be the first synthesis of a natural product from inorganic starting materials and was a critical step in challenging the then-prevalent theory of vitalism, which held that organic compounds could only be produced by living organisms. encyclopedia.com
Since these early discoveries, various methods for the industrial manufacture of oxalic acid have been developed. Historically, it was obtained by using caustic alkalis like sodium or potassium hydroxide (B78521) on sawdust, followed by acidification. wikipedia.orgbritannica.com Modern industrial processes include the oxidation of carbohydrates (like glucose) or ethylene (B1197577) glycol using nitric acid or air in the presence of a catalyst, heating sodium formate (B1220265), and the oxidative carbonylation of alcohols. wikipedia.orgatamanchemicals.combritannica.com
Table 2: Timeline of Oxalic Acid Discovery and Synthesis
| Year | Milestone | Key Figure(s) | Significance |
|---|---|---|---|
| c. 1745 | Isolation of an oxalate salt from wood sorrel. vedantu.comatamanchemicals.com | Herman Boerhaave | First known preparation of a salt of oxalic acid from a plant source. vedantu.com |
| 1769 | Discovery/isolation of oxalic acid. manavchem.comencyclopedia.comturito.com | Johann Christian Wiegleb | One of the first isolations of the pure acid. encyclopedia.com |
| 1773 | Isolation of oxalic acid from its salt. wikipedia.orgvedantu.comatamanchemicals.com | François Pierre Savary | Confirmed the ability to obtain the free acid from its natural salt. wikipedia.org |
| 1776 | First synthetic preparation of oxalic acid from sugar. wikipedia.orgvedantu.combritannica.com | Carl Wilhelm Scheele, Torbern Bergman | First laboratory synthesis of the compound, demonstrating it could be created artificially. britannica.com |
| 1824 | Synthesis of oxalic acid from inorganic reactants (cyanogen and ammonia). wikipedia.orgatamanchemicals.commanavchem.com | Friedrich Wöhler | A landmark experiment that contributed to the downfall of vitalism theory in chemistry. encyclopedia.com |
Key Milestones in the Study of Diammonium Carboxylate Salts
The study of salts formed between diamines and dicarboxylic acids, such as butane-1,4-diamine oxalate, falls under the broader categories of acid-base chemistry and supramolecular chemistry. The formation of an ammonium (B1175870) carboxylate salt is a classic acid-base reaction where the basic amine groups of the diamine are protonated by the acidic carboxylic acid groups, leading to ionic and hydrogen-bonding interactions. beilstein-journals.org
A significant area of research for these salts has been the investigation of their solid-state structures, driven by the principles of crystal engineering. tandfonline.com A key milestone in this area was the application of single-crystal X-ray diffraction to characterize the intricate hydrogen-bonded networks within amine oxalate crystals. Research has shown that oxalates of various amines, including 1,4-butanediamine, form distinct and often predictable hydrogen-bonded structures. researchgate.net For instance, the oxalates of several linear amines have been found to form linear hydrogen-bonded chains, while others can form more complex sheet-like or dimeric structures. researchgate.net
The hydrogen bond between a carboxyl group and a carboxylate group ([RCOOH···OOCR]⁻) is a fundamental interaction motif in these structures. tandfonline.com Systematic studies, supported by theoretical calculations, have been undertaken to understand the geometry and energy of these interactions. tandfonline.com This knowledge is crucial as these interactions govern the structural organization of many biological molecules and are essential for designing new crystalline materials with specific properties. tandfonline.com
The study of ion pairing between ammonium cations and carboxylate anions is also a cornerstone of molecular recognition research. beilstein-journals.org The interactions in an ammonium-carboxylate salt bridge are a combination of coulombic attraction and hydrogen bonding. beilstein-journals.org Understanding these forces is fundamental to developing synthetic receptors capable of selectively binding ammonium ions, a field with applications in sensing and separation technologies. beilstein-journals.org While specific historical milestones for the compound "butane-1,4-diamine;oxalic acid" are not broadly documented as singular groundbreaking events, its study is part of the continuous and systematic effort to understand the structure, bonding, and properties of organic salts. Research on related systems, such as mixed-ligand complexes involving copper(II), oxalate, and amino acids, further illustrates the ongoing interest in the coordination and structural chemistry of oxalate-containing compounds. at.ua
Table 3: Research Focus on Diammonium Carboxylate Salts
| Research Area | Key Focus | Techniques/Methods | Significance |
|---|---|---|---|
| Crystal Engineering | Understanding and predicting the solid-state structures of amine oxalates. researchgate.net | Single-crystal X-ray diffraction, Spectroscopic analysis. researchgate.net | Enables the design of new materials with tailored structural and physical properties. tandfonline.com |
| Supramolecular Chemistry | Analysis of non-covalent interactions, particularly hydrogen-bonding motifs between carboxyl and carboxylate groups. tandfonline.com | X-ray crystallography, Theoretical calculations (e.g., ab initio). tandfonline.com | Provides fundamental insights into molecular self-assembly and the chemistry of biomolecules. tandfonline.com |
| Molecular Recognition | Investigating the binding of ammonium ions by carboxylate-containing receptors. beilstein-journals.org | NMR titration, Isothermal titration calorimetry. | Informs the development of sensors and separation agents for biologically and environmentally important amines. beilstein-journals.org |
Current Research Challenges and Future Directions for Butane 1,4 Diamine;oxalic Acid Research
Addressing Stability and Reactivity Challenges in Butane-1,4-diamine;oxalic acid Systems
A primary area of investigation for this compound involves understanding its stability under various conditions. The salt is formed through an acid-base reaction between the diamine and the dicarboxylic acid. The resulting ionic interactions are key to its stability. However, challenges remain in fully characterizing its thermal stability, hygroscopicity, and reactivity with other chemical species.
Future research should focus on systematic studies to determine the decomposition temperature and products of this compound. Understanding its behavior in the presence of moisture is also crucial, as absorbed water can affect its crystal structure and properties. Reactivity studies with different classes of compounds would further elucidate its potential as a stable precursor or component in more complex systems. For instance, the interaction of putrescine with negatively charged molecules is known to alter their properties, and similar effects could be expected for the oxalate (B1200264) salt. nih.gov
Exploration of Novel Synthetic Routes and Derivatization Strategies
The synthesis of this compound is straightforward, typically involving the direct reaction of the two components in a suitable solvent. However, there is scope for exploring more controlled and environmentally friendly synthetic methods. Green chemistry principles could be applied to develop solvent-free or aqueous-based synthetic routes. researchgate.net
A significant challenge lies in the development of derivatization strategies for the this compound salt itself, rather than its individual components. While methods for derivatizing polyamines like putrescine for analytical purposes are well-established, these often involve reactions that would disrupt the salt structure. springernature.comnih.govmdpi.comnih.gov Future research could explore solid-state derivatization reactions or the use of the salt as a synthon for further chemical transformations. This could lead to the creation of novel supramolecular structures or functional materials.
Advanced Characterization Techniques for Understanding Complex Solid-State Structures
Future work should prioritize the growth of high-quality single crystals to enable detailed X-ray diffraction studies. These studies would provide precise information on bond lengths, bond angles, and the nature of the hydrogen bonding network between the butane-1,4-diammonium cation and the oxalate anion.
Furthermore, advanced solid-state characterization techniques can provide deeper insights. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can be a powerful tool to probe the local environment of the different atoms (¹H, ¹³C, ¹⁴N, and ¹⁷O) within the crystal lattice. umk.plresearchgate.netresearchgate.netchemrxiv.orgcopernicus.org High-resolution ¹⁷O solid-state NMR, in particular, has been shown to be valuable for investigating the structure of crystalline oxalate systems. researchgate.netchemrxiv.org Such studies can reveal details about polymorphism, disorder, and the dynamics of the ions within the solid state.
Untapped Applications in Materials Science and Green Chemistry
The potential applications of this compound in materials science and green chemistry are largely unexplored. The individual components, however, offer clues to potential avenues of research. For example, oxalates are used in the synthesis of energy storage materials and for CO2 capture. semanticscholar.orgunito.it The diamine component, with its two functional groups, can act as a building block for polymers and coordination compounds.
Future research could investigate the use of this compound as a precursor for the synthesis of novel materials. For instance, it could serve as a template or a source of both the organic diamine and the oxalate ligand in the formation of metal-organic frameworks (MOFs) or coordination polymers. The presence of both hydrogen bond donors (the ammonium (B1175870) groups) and acceptors (the carboxylate groups) suggests its potential for use in the design of supramolecular assemblies with specific architectures and properties.
In the realm of green chemistry, the compound could be explored as a catalyst or a component in biodegradable materials. The synthesis of the salt itself from readily available starting materials aligns with the principles of atom economy. researchgate.net
Integration of Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental work is crucial for accelerating the discovery and design of new materials based on this compound. Computational methods, such as Density Functional Theory (DFT), can be used to predict the crystal structure, vibrational spectra, and electronic properties of the salt. ekb.egresearchgate.net
Future research should focus on building accurate computational models of the this compound crystal lattice. These models can be used to understand the nature of the intermolecular forces that govern its structure and stability. By simulating the effects of modifications, such as derivatization or the inclusion of other molecules, it may be possible to predict the properties of new materials before they are synthesized in the lab. This predictive capability can guide experimental efforts and lead to the more efficient development of materials with desired functionalities. While computational studies have been performed on related systems, a dedicated theoretical investigation of putrescine oxalate would be highly beneficial. researchgate.netcwi.nlwichita.eduscience.govacs.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
